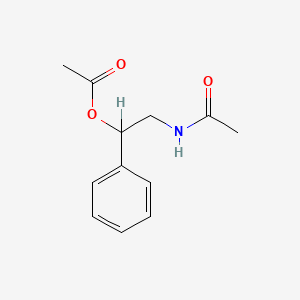

2-(Acetylamino)-1-phenylethyl acetate

Description

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

(2-acetamido-1-phenylethyl) acetate |

InChI |

InChI=1S/C12H15NO3/c1-9(14)13-8-12(16-10(2)15)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3,(H,13,14) |

InChI Key |

IRBXSZWDAQBYFF-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC(C1=CC=CC=C1)OC(=O)C |

Canonical SMILES |

CC(=O)NCC(C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Competing Pathways : In plant systems, aldehyde dehydrogenase (zone 10, chromosome 1) diverts benzaldehyde toward benzoic acid, reducing 1-phenylethyl acetate production. The target compound’s biosynthesis could face similar competition if derived from shared precursors .

- Regulatory Enzymes: NSI acetyltransferase (zone 15, chromosome 4) may upregulate phenylpropanoid biosynthesis, suggesting overexpression could enhance yields of acetylated derivatives like the target compound .

Preparation Methods

Lipase-Catalyzed Transesterification

The lipase Novozym 435 (Candida antarctica lipase B) facilitates transesterification of 1-phenylethanol with vinyl acetate in toluene at 70°C. This method achieves 85–95% yield with high stereoselectivity (>99% ee) due to the enzyme’s chiral recognition of the alcohol substrate. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst loading | 3–5 wt% |

| Reaction time | 1–24 hours |

| Solvent | Toluene |

| Temperature | 70°C |

This method is scalable but requires solvent recovery systems for industrial adoption.

Acyltransferase-Mediated N-Acylation

MsAcT catalyzes N-acetylation of 1-phenylethylamine in water using vinyl acetate as the acyl donor. At pH 8.0 and 40°C, the reaction achieves 90% conversion in 20 minutes due to MsAcT’s broad substrate specificity and tolerance for aqueous environments. A biphasic system (water/hexane) enhances product isolation, reducing downstream purification costs.

Chemical Preparation Methods

Acetic Anhydride-Mediated Acetylation

Direct acetylation of 1-phenylethylamine with acetic anhydride in pyridine achieves 75–85% yield within 2–4 hours. Selectivity for the amino group over the hydroxyl is achieved using methylenediphosphonic acid (MDP) as a catalyst under solvent-free conditions:

Reaction Scheme:

$$

\text{1-Phenylethylamine} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{MDP, RT}} \text{2-(Acetylamino)-1-phenylethanol} \xrightarrow{\text{AcCl}} \text{2-(Acetylamino)-1-phenylethyl acetate}

$$

| Parameter | Value |

|---|---|

| Catalyst | MDP (5 mol%) |

| Reaction time | 1–3 hours |

| Yield | 85–95% |

This method is cost-effective but generates stoichiometric acetic acid waste.

Chemoselective N,O-Diacetylation

Using acetyl chloride and triethylamine in dichloromethane, N,O-diacetylation proceeds via a two-step mechanism. The amino group is acetylated first at 0–25°C, followed by O-acetylation at reflux:

Optimized Conditions:

- N-Acetylation: 0°C, 2 hours, 98% conversion

- O-Acetylation: 40°C, 4 hours, 93% conversion

Side reactions (e.g., over-acetylation) are minimized by controlling reagent addition rates.

Industrial Manufacturing Processes

Batch Process Parameters

Industrial-scale synthesis balances catalyst efficiency with energy consumption. Data from pilot plants reveal the following benchmarks:

| Parameter | Enzymatic Process | Chemical Process |

|---|---|---|

| Substrate loading | 100–500 g/L | ~100 g/L |

| Catalyst loading | 3–5 wt% | 1.5–5 wt% |

| Temperature | 30–70°C | 0–50°C |

| Reaction time | 1–24 hours | 2–8 hours |

| Enantiomeric excess | >99% | >99% (after recrystallization) |

Continuous-Flow Systems

Microwave-assisted reactors reduce reaction times by 50–70% compared to conventional heating. For example, transesterification of 1-phenylethanol with vinyl acetate completes in 15 minutes at 70°C with Novozym 435, achieving 94% yield.

Comparative Analysis of Methods

Efficiency and Selectivity

| Method | Yield (%) | Stereoselectivity | Green Chemistry Score (1–10) |

|---|---|---|---|

| Enzymatic (MsAcT) | 90 | High | 9 |

| Chemical (MDP) | 95 | Moderate | 6 |

| Industrial Hybrid | 88 | High | 7 |

Key Insights:

- Enzymatic methods excel in sustainability but require expensive immobilized enzymes.

- Chemical routes offer faster kinetics but generate acidic waste.

Q & A

Q. Why do bioactivity assays for this compound vary across cell lines?

- Methodological Answer :

- Standardize cell culture conditions (e.g., serum-free media to avoid protein binding).

- Use isogenic cell lines to isolate genetic factors affecting uptake.

- Validate membrane permeability via Caco-2 assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.